molecular formula C8H8ClN B079267 N-(p-Chlorobenzylidene)methylamine CAS No. 13114-22-2

N-(p-Chlorobenzylidene)methylamine

Cat. No. B079267
CAS RN: 13114-22-2
M. Wt: 153.61 g/mol
InChI Key: MVKUBKNVOVQEAV-UHFFFAOYSA-N
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Description

"N-(p-Chlorobenzylidene)methylamine" is a chemical compound that likely serves as an intermediate or a reactant in the synthesis of various chemical entities. Its significance arises from the chlorobenzylidene group, which can partake in a variety of chemical reactions due to its reactivity and the presence of the chloro group which is a good leaving group or can be substituted in further chemical transformations.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of compounds containing chlorobenzylidene groups is crucial for their chemical behavior. Intramolecular hydrogen bonding and tautomerism are significant features in Schiff bases, affecting their stability and reactivity. Studies on similar compounds have highlighted the coexistence of phenol-imine and keto-amine forms in the solid state, influenced by intramolecular hydrogen bonding (H. Nazır et al., 2000).

Chemical Reactions and Properties

Compounds like "N-(p-Chlorobenzylidene)methylamine" participate in a range of chemical reactions, including cycloadditions, which are facilitated by their structural features. For instance, N-Methylidene[bis(trimethylsilyl)methyl]amine showcases how imine groups can undergo [2 + 2] cycloadditions, leading to the formation of β-lactams, illustrating the compound's utility in synthetic organic chemistry (C. Palomo et al., 1997).

Physical Properties Analysis

The physical properties such as solubility, melting points, and pKb values of related compounds are significantly influenced by their molecular structure. For example, the presence of amino-, methylamino-, and dimethylamino groups affects these properties, illustrating how structural nuances impact the physical characteristics of these compounds (Manuela List et al., 2016).

Scientific Research Applications

  • Chemotherapeutic Agent in Cancer Treatment : N-(p-Chlorobenzylidene)methylamine, as mechlorethamine, is used in chemotherapy. Its antitumor effects are due to its ability to induce DNA-DNA and DNA-protein cross-links, blocking DNA replication in cancer cells (Michaelson-Richie et al., 2011).

  • Synthesis and Application of P-Nitro-N-Methylamine : Research on P-nitro-N-methylamine, a related compound, discusses synthesizing methods and potential applications, indicating future synthesis prospects (Xu Chun-yan, 2006).

  • Reductive N-Methylation with Base-Metal Catalysts : N-methylamines, including derivatives of N-(p-Chlorobenzylidene)methylamine, find applications in chemical, pharmaceutical, and material industries. Reductive N-methylation techniques using renewable C1 sources have been advanced, emphasizing sustainable chemical processes (Goyal et al., 2021).

  • Herbicide Toxicology : Paraquat dichloride, a structurally similar compound, is a widely used herbicide. Its toxicity, particularly in the lungs, has been extensively studied, providing insights into the toxicological aspects of related compounds (Dinis-Oliveira et al., 2008).

  • Anticancer Properties of Platinum(II) Complexes : N-(p-Chlorobenzylidene)methylamine-related compounds like N4Py have been used in forming platinum(II) complexes with potential anticancer properties (Lo et al., 2015).

  • Receptor-Mediated Endocytosis in Cell Biology : Studies on the internalization of toxins by cells indicate that compounds like methylamine protect cells from toxins by blocking receptor-mediated endocytosis. This provides insights into cellular protection mechanisms against toxins (FitzGerald et al., 1980).

  • Pharmacology and Toxicology : The compound's derivatives have been studied for their toxicity and pharmacological effects in various models, including zebrafish and rat studies, highlighting its potential impact on the environment and health (Groth et al., 1993).

  • Environmental and Microbial Studies : The compound's derivatives have applications in environmental studies, especially in understanding nitrogen sources for microorganisms in marine environments (Taubert et al., 2017).

properties

IUPAC Name

1-(4-chlorophenyl)-N-methylmethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN/c1-10-6-7-2-4-8(9)5-3-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVKUBKNVOVQEAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=CC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(p-Chlorobenzylidene)methylamine

CAS RN

13114-22-2
Record name Methananime, N-((4-chlorophenyl)methylene)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013114222
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [(4-chlorophenyl)methylidene](methyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Sekiya, T Oishi - Chemical and Pharmaceutical Bulletin, 1959 - jstage.jst.go.jp
1) By the reaction between N-benzylidenemethylamine and formamide, a compound of new benzylidenediamine type, namely N-benzylidene-α-formamidobenzylamine, was obtained …
Number of citations: 1 www.jstage.jst.go.jp
M Sekiya, T Oishi - Chemical and Pharmaceutical Bulletin, 1959 - jstage.jst.go.jp
The present work was undertaken to see if the reaction would take place in essentially the same way, when the aromatic aldehyde is used as a reactant instead of one-half the N–…
Number of citations: 2 www.jstage.jst.go.jp
E Tyrrell, J Allen, K Jones, R Beauchet - Synthesis, 2005 - thieme-connect.com
The [3+ 2]-nitrone-mediated cycloaddition reaction of (S)-(-)-4-benzyl-N-methacryloyl-2-oxazolidinone has been applied to the synthesis of highly substituted isoxazolidines with …
Number of citations: 11 www.thieme-connect.com

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